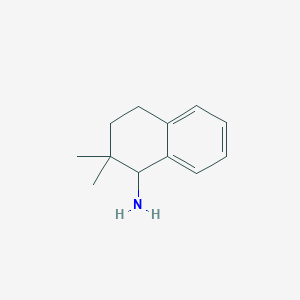

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary targets of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 2-Aminotetralin (2-AT), are the serotonin and norepinephrine transporters . These transporters play a crucial role in regulating the levels of serotonin and norepinephrine in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

2-AT inhibits the reuptake of serotonin and norepinephrine , likely inducing their release as well . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. It’s also likely to act on dopamine due to its full substitution of d-amphetamine in rodent studies .

Pharmacokinetics

It’s known that 2-at can be administered orally . More research is needed to fully understand the ADME properties of 2-AT and their impact on its bioavailability.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine in lab experiments is its ability to bind to a variety of receptors. This binding ability makes 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine a versatile ligand for the development of new drugs. However, there are also limitations to the use of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, the effects of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine on humans have not been fully studied, which limits its potential applications in clinical settings.

Zukünftige Richtungen

There are several future directions for the study of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. One direction is the development of new drugs based on the binding ability of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. Another direction is the study of the mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. Understanding the mechanism of action could lead to the development of more effective drugs. Additionally, the effects of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine on humans need to be further studied to determine its potential applications in clinical settings.

Synthesemethoden

The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves the reaction of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene with ammonia in the presence of a catalyst. This reaction results in the formation of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine as a white crystalline solid. The synthesis method is relatively simple and can be performed in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

- Hemmung der Wiederaufnahme von Serotonin und Noradrenalin: 2-Aminotetralin hat sich als Hemmstoff der Wiederaufnahme von Serotonin und Noradrenalin im Gehirn erwiesen . Diese Eigenschaft macht es relevant für die Forschung zu affektiven Störungen, Depressionen und Angstzuständen.

- Dopamin-Interaktion: Es wirkt wahrscheinlich auch auf Dopamin-Pfade, da es in Nagetierstudien d-Amphetamin vollständig ersetzen kann . Forscher untersuchen seine Auswirkungen auf die Dopamin-Signalübertragung und verwandte Erkrankungen.

- Stimulanzien-Eigenschaften: 2-Aminotetralin ist eine stimulierende Droge, wenn auch weniger potent als d-Amphetamin . Die Untersuchung seiner stimulierenden Wirkungen und Mechanismen kann Einblicke in die Funktion des zentralen Nervensystems liefern.

- Chirales Amin-Derivat: (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamin, eine chirale Form dieser Verbindung, wird in Studien zur Echtzeit-chiral-Diskriminierung von Enantiomeren verwendet . Forscher erforschen seine Anwendungen in der asymmetrischen Synthese und Katalyse.

- Effizientes Reagenz: ®-1,2,3,4-Tetrahydro-1-naphthylamin ist effizient für die Iodocyclisierung von 4-Aryl-4-pentensäuren . Es wird auch zur Herstellung neuer chiraler Phosphin-Aminophosphin-Liganden verwendet.

- Gaschromatographie: Forscher untersuchen die Kinetik in der Gasphase und die thermophysikalischen Eigenschaften von 1,2,3,4-Tetrahydronaphthalen-1-amin . Das Verständnis seines Verhaltens unter verschiedenen Bedingungen gibt Aufschluss über chemische Prozesse.

Modulation von Neurotransmittern

Pharmakologische Studien

Chirale Chemie und Enantioselektivität

Iodocyclisierung und Liganden-Synthese

Chemische Kinetik und Thermodynamik

Biologische und medizinische Anwendungen

Eigenschaften

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11H,7-8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNUTDVMNFQGLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110324-26-0 |

Source

|

| Record name | 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2455280.png)

![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)

![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)

![Methyl (E)-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl-propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2455294.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455299.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2455300.png)